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Compound of Interest

Compound Name: 2,5-Dichlorobenzenesulfonic acid

Cat. No.: B146585 Get Quote

Introduction

This technical guide provides a comprehensive overview of the spectral data for 2,5-
Dichlorobenzenesulfonic acid (CAS No: 88-42-6), a compound of interest in various

chemical and pharmaceutical research domains. The following sections detail its Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This

document is intended for researchers, scientists, and drug development professionals, offering

a centralized resource for the spectral properties and analytical methodologies related to this

compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of

organic compounds. The following tables summarize the predicted ¹H and ¹³C NMR spectral

data for 2,5-Dichlorobenzenesulfonic acid.

1.1. ¹H NMR Spectral Data (Predicted)
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Chemical Shift (ppm) Multiplicity Assignment

~8.1 d H-6

~7.6 dd H-4

~7.5 d H-3

10-12 (broad s) s -SO₃H

Disclaimer: The ¹H NMR data presented is predicted and should be confirmed by experimental

analysis.

1.2. ¹³C NMR Spectral Data

While specific experimental data for the ¹³C NMR of 2,5-Dichlorobenzenesulfonic acid is not

readily available in public databases, a spectrum is noted to exist in SpectraBase.[1] Based on

the structure, the following are the expected chemical shift ranges for the carbon atoms.

Chemical Shift (ppm) Assignment

~145 C-1 (C-SO₃H)

~135 C-2 (C-Cl)

~133 C-5 (C-Cl)

~132 C-6

~131 C-4

~129 C-3

Disclaimer: The ¹³C NMR data is based on general principles and requires experimental

verification.

1.3. Experimental Protocol for NMR Spectroscopy

A general protocol for obtaining NMR spectra of aromatic sulfonic acids is as follows:
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Sample Preparation: Dissolve approximately 5-10 mg of 2,5-Dichlorobenzenesulfonic acid
in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent may influence

the chemical shift of the acidic proton.

Internal Standard: Add a small amount of a suitable internal standard, such as 3-

(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for D₂O or tetramethylsilane (TMS)

for DMSO-d₆, to reference the chemical shifts to 0 ppm.

Instrument Parameters:

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended

for better resolution.

¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Key parameters

to optimize include the number of scans, relaxation delay, and pulse width.

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to obtain

singlets for each carbon environment. A larger number of scans and a longer relaxation

delay are typically required due to the low natural abundance of ¹³C and longer relaxation

times.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the

relative proton ratios.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies.

2.1. IR Spectral Data

The following table lists the expected characteristic IR absorption bands for 2,5-
Dichlorobenzenesulfonic acid.
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Wavenumber (cm⁻¹) Intensity Assignment

3100-3000 Medium Aromatic C-H stretch

~2900 (very broad) Broad, Strong
O-H stretch (hydrogen-

bonded) of the sulfonic acid

1600-1450 Medium to Weak Aromatic C=C stretching

1250-1120 Strong Asymmetric SO₂ stretch

1080-1010 Strong Symmetric SO₂ stretch

~1030 Medium S-O stretch

850-750 Strong C-H out-of-plane bending

~700 Strong C-Cl stretch

2.2. Experimental Protocol for IR Spectroscopy

A common method for obtaining the IR spectrum of a solid sample like 2,5-
Dichlorobenzenesulfonic acid is using a Fourier Transform Infrared (FTIR) spectrometer with

an Attenuated Total Reflectance (ATR) accessory.

Instrument Setup: Ensure the ATR crystal (e.g., diamond or germanium) is clean. A

background spectrum of the clean, empty ATR crystal should be recorded.

Sample Application: Place a small amount of the powdered 2,5-Dichlorobenzenesulfonic
acid sample directly onto the ATR crystal.

Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the

crystal. Collect the IR spectrum over the desired range (typically 4000-400 cm⁻¹).

Data Analysis: The resulting spectrum should be analyzed for the presence of characteristic

absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)
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Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.

The fragmentation pattern provides valuable information about the molecular structure.

3.1. Mass Spectrometry Data

Publicly available mass spectrometry data for 2,5-Dichlorobenzenesulfonic acid includes

both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass

Spectrometry (LC-MS) analyses.[1]

GC-MS Data

m/z Relative Intensity Assignment

226 High [M]⁺ (for C₆H₄³⁵Cl₂O₃S)

228 High
[M+2]⁺ (isotope peak for one

³⁷Cl)

230 Medium
[M+4]⁺ (isotope peak for two

³⁷Cl)

162 High [M - SO₂]⁺

145 Medium [M - SO₃H]⁺

LC-MS Data (Negative Ion Mode)

m/z Relative Intensity Assignment

224.9185 High [M-H]⁻

3.2. Experimental Protocol for Mass Spectrometry

3.2.1. GC-MS

Sample Preparation: The sample is typically derivatized (e.g., esterified) to increase its

volatility for gas chromatography.
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Chromatographic Separation: The derivatized sample is injected into a gas chromatograph

equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The

oven temperature is programmed to ramp up to elute the components.

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer

and is ionized, typically by Electron Ionization (EI).

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a

mass analyzer (e.g., a quadrupole).

Detection: The detector records the abundance of each ion, generating a mass spectrum.

3.2.2. LC-MS

Sample Preparation: Dissolve the sample in a suitable solvent compatible with the mobile

phase (e.g., a mixture of water and acetonitrile or methanol).

Chromatographic Separation: Inject the sample into a liquid chromatograph. Separation is

achieved on a suitable column (e.g., a C18 column) using a gradient or isocratic elution with

an appropriate mobile phase.

Ionization: The eluent from the LC is introduced into the mass spectrometer's ion source.

Electrospray Ionization (ESI) is a common technique for this type of compound, and it can be

run in either positive or negative ion mode.

Mass Analysis and Detection: Similar to GC-MS, the ions are separated by a mass analyzer

and detected to produce a mass spectrum.

Workflow Visualization
The following diagram illustrates the general workflow for the spectral analysis of a chemical

compound like 2,5-Dichlorobenzenesulfonic acid.
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General Workflow for Spectral Analysis
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Caption: Workflow for spectral analysis of 2,5-Dichlorobenzenesulfonic acid.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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